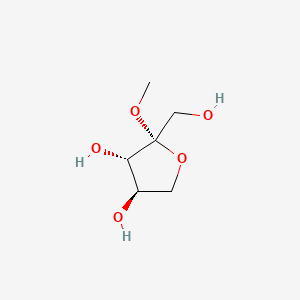
beta-D-threo-2-Pentulofuranoside, methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-threo-2-Pentulofuranoside, methyl: is a chemical compound with the molecular formula C6H12O5 It is a derivative of pentose sugars and is characterized by its furanose ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions:
Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, sulfonates, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Alditols.
Substitution: Various substituted pentulofuranosides depending on the nucleophile used.
科学的研究の応用
Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.
作用機序
The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.
類似化合物との比較
- Alpha-D-threo-2-Pentulofuranoside, methyl
- Beta-D-threo-2-Pentulofuranoside, ethyl
- Beta-D-threo-2-Pentulofuranoside, propyl
Comparison: Beta-D-threo-2-Pentulofuranoside, methyl is unique due to its specific methylation at the hydroxyl group. This modification can influence its reactivity and interaction with other molecules. Compared to its ethyl and propyl analogs, the methyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications.
特性
CAS番号 |
53756-32-4 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChIキー |
NYOMYVSBWQTWNT-NGJCXOISSA-N |
異性体SMILES |
CO[C@]1([C@H]([C@@H](CO1)O)O)CO |
正規SMILES |
COC1(C(C(CO1)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


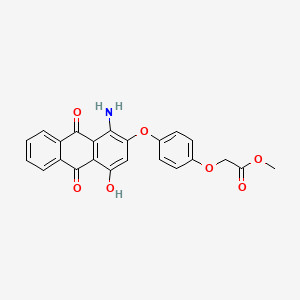

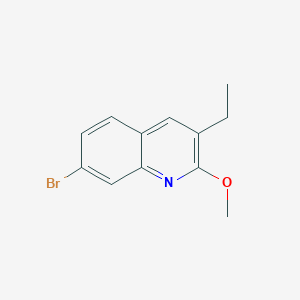

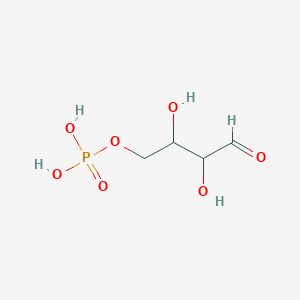
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
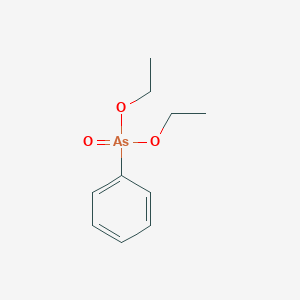
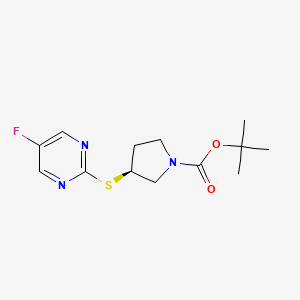

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
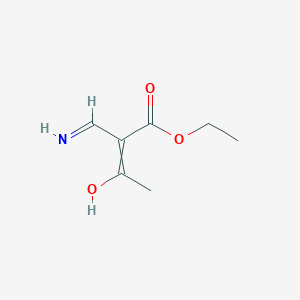

![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
